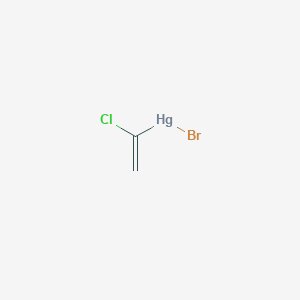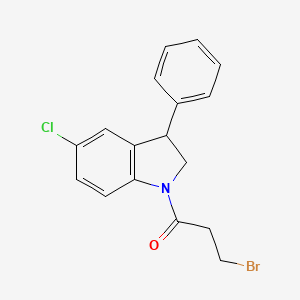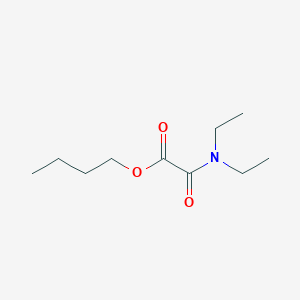
1,1-Dimethyl-2-phenylpiperidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-phenylpiperidin-1-ium iodide is a chemical compound with the molecular formula C13H20IN It is a piperidine derivative, characterized by the presence of a phenyl group and two methyl groups attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium iodide typically involves the alkylation of 2-phenylpiperidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as toluene, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or other suitable methods to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-phenylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium salt to secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like cyanide, thiocyanate, or azide ions can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted piperidine derivatives.
Scientific Research Applications
1,1-Dimethyl-2-phenylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium iodide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-2-phenylpiperidine: Lacks the iodide ion but has a similar piperidine structure.
2-Phenylpiperidine: Similar structure but without the methyl groups on the nitrogen atom.
1-Methyl-2-phenylpiperidine: Contains only one methyl group on the nitrogen atom.
Uniqueness
1,1-Dimethyl-2-phenylpiperidin-1-ium iodide is unique due to the presence of both methyl groups and the iodide ion, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
62100-98-5 |
|---|---|
Molecular Formula |
C13H20IN |
Molecular Weight |
317.21 g/mol |
IUPAC Name |
1,1-dimethyl-2-phenylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H20N.HI/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YQXUNZGGFWWPER-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-[(1E)-N-(4-methoxyphenyl)ethanimidoyl]aniline](/img/structure/B14560009.png)
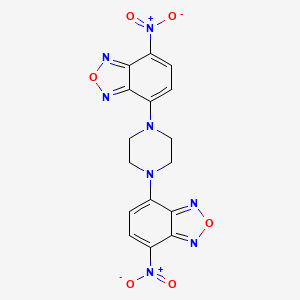
![Benzene, [[(2,2-dimethylpropyl)thio]methyl]-](/img/structure/B14560025.png)
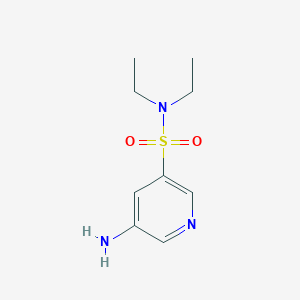
![(2S)-2-[(2-Aminoethyl)sulfanyl]-4-methylpentanoic acid](/img/structure/B14560041.png)
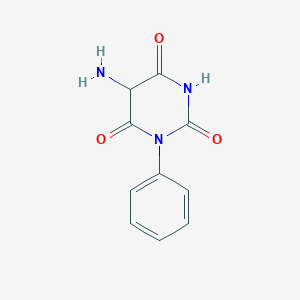
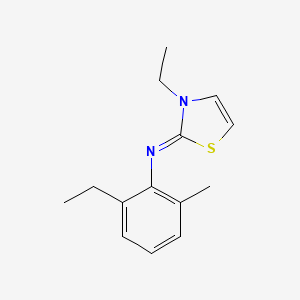
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
